

4-(Chloromethyl)pyridin-2-amine hydrochloride salt properties

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Compound of Interest

Compound Name: 4-(Chloromethyl)pyridin-2-amine

Cat. No.: B1390193

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Preamble: The Strategic Value of the 2-Aminopyridine Moiety

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold stands as a privileged structure, particularly in the design of kinase inhibitors. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in numerous kinases has made it a cornerstone of targeted drug development. The challenge, therefore, often lies not in identifying the utility of this pharmacophore, but in its efficient and strategic incorporation into complex molecular architectures.

This guide provides an in-depth technical overview of **4-(chloromethyl)pyridin-2-amine** hydrochloride (CAS No: 1186663-31-9), a bifunctional reagent of significant interest to researchers in drug discovery. This compound offers a direct and reactive handle—the chloromethyl group—for the covalent attachment of the 2-aminopyridine moiety, streamlining the synthesis of novel therapeutics. We will explore its fundamental properties, propose a robust synthetic pathway, detail analytical characterization methods, and illustrate its application in the rational design of bioactive molecules.

Physicochemical and Structural Properties

4-(Chloromethyl)pyridin-2-amine hydrochloride is a crystalline solid under standard conditions. Its structure combines a nucleophilic aminopyridine ring with an electrophilic

chloromethyl group, making it a versatile synthetic building block. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

| Property | Value | Source |
|-------------------|--|----------------------|
| CAS Number | 1186663-31-9 | [1] |
| Molecular Formula | C ₆ H ₈ Cl ₂ N ₂ | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| IUPAC Name | 4-(chloromethyl)pyridin-2-amine;hydrochloride | Chemically Derived |
| Synonyms | 2-Amino-4-(chloromethyl)pyridine Hydrochloride | [1] |
| Appearance | White to off-white crystalline powder | Supplier Observation |
| Storage | Sealed in dry, 2-8°C, under inert atmosphere | [2] |

Synthesis and Purification: A Proposed Experimental Protocol

While numerous methods exist for the synthesis of related chloropyridines, a specific, peer-reviewed protocol for **4-(chloromethyl)pyridin-2-amine** hydrochloride is not readily available in core literature. Therefore, we present a scientifically sound, proposed synthesis based on established chemical principles for benzylic chlorination of heterocyclic systems.

The logical precursor for this synthesis is the commercially available 2-amino-4-methylpyridine. The core challenge is the selective chlorination of the 4-methyl group without affecting the pyridine ring or the amino group. A free-radical pathway is the most effective strategy for this transformation.

Rationale for Synthetic Strategy

Direct chlorination with agents like thionyl chloride (SOCl_2) would primarily target the hydroxyl precursor, 4-(hydroxymethyl)pyridin-2-amine. However, synthesizing this intermediate from 2-amino-4-methylpyridine adds steps. A more direct route is the radical chlorination of the methyl group itself. Reagents such as N-Chlorosuccinimide (NCS) or sulfonyl chloride (SO_2Cl_2), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, are ideal for this purpose. This approach favors substitution on the sp^3 -hybridized carbon of the methyl group over the sp^2 -hybridized carbons of the aromatic ring. The amino group, being a potential site for side reactions, may not require protection due to its moderate nucleophilicity, though this would need to be optimized empirically. The final product is isolated as the hydrochloride salt for enhanced stability.

Proposed Synthesis Workflow



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Caption: Proposed two-step synthesis of the target compound.

Detailed Step-by-Step Protocol

Objective: To synthesize **4-(chloromethyl)pyridin-2-amine** hydrochloride from 2-amino-4-methylpyridine.

Materials:

- 2-amino-4-methylpyridine (1.0 eq)
- N-Chlorosuccinimide (NCS) (1.1 eq)
- Azobisisobutyronitrile (AIBN) (0.05 eq)

- Carbon tetrachloride (CCl_4), anhydrous
- Diethyl ether, anhydrous
- 2M HCl in diethyl ether
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous carbon tetrachloride. Stir the mixture to achieve a clear solution.
- Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.
- Radical Chlorination: Heat the reaction mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
- Work-up and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2x) to remove any acidic impurities, followed by brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude **4-(chloromethyl)pyridin-2-amine** free base as an oil or semi-solid.
- Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise. A precipitate will form immediately.

- Isolation and Drying: Continue stirring for 30 minutes at room temperature. Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the final product, **4-(chloromethyl)pyridin-2-amine hydrochloride**.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Results |
|---------------------|---|
| ¹ H NMR | Signals corresponding to the two distinct aromatic protons on the pyridine ring, a characteristic singlet for the chloromethyl (-CH ₂ Cl) protons (typically ~4.5-4.8 ppm), and broad signals for the amine (-NH ₂) and hydrochloride protons. The spectrum for the related 4-(chloromethyl)pyridine hydrochloride provides a useful reference[3]. |
| ¹³ C NMR | Peaks for the five distinct carbons of the pyridine ring and a peak for the chloromethyl carbon. Spectral data for related compounds can be found in databases like SpectraBase[4]. |
| Mass Spec (MS) | The free base should show a molecular ion peak [M+H] ⁺ corresponding to the calculated exact mass of C ₆ H ₇ CIN ₂ . |
| FT-IR | Characteristic stretches for N-H bonds (amine), aromatic C-H and C=N bonds, and the C-Cl bond. |
| Purity (HPLC) | A single major peak indicating >95% purity. |

Safety, Handling, and Storage

As a reactive chlorinating agent and a pyridine derivative, **4-(chloromethyl)pyridin-2-amine hydrochloride** requires careful handling.

- Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
- Handling: Avoid all personal contact, including inhalation of dust. Prevent dust formation during handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is hygroscopic and moisture-sensitive; storage under an inert gas like argon or nitrogen is recommended for long-term stability.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Reactivity and Applications in Drug Development

The primary utility of this reagent lies in its function as an electrophilic building block for introducing the 2-amino-4-methylpyridine scaffold. The chloromethyl group is an excellent leaving group, readily undergoing nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.

Core Reactivity: Nucleophilic Substitution

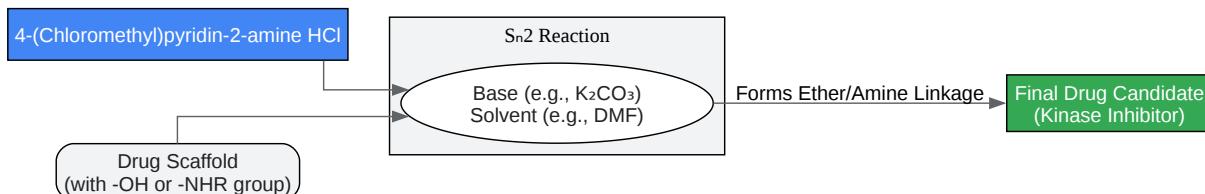
The most common application involves the reaction with phenols, thiophenols, amines, or other nucleophilic heterocycles. This reaction, typically performed in the presence of a mild base

(e.g., K_2CO_3 , Cs_2CO_3 , or DIPEA) in a polar aprotic solvent (e.g., DMF, Acetonitrile), efficiently forms an ether, thioether, or amine linkage.

Causality: The choice of a non-nucleophilic base is critical to prevent it from competing with the primary nucleophile in the reaction with the chloromethyl group. Cesium carbonate is often favored as it enhances the nucleophilicity of phenols through the "cesium effect" and provides excellent yields.

Application in Kinase Inhibitor Synthesis

Many potent kinase inhibitors utilize a core scaffold that is then functionalized with a hinge-binding moiety. **4-(Chloromethyl)pyridin-2-amine** hydrochloride is an ideal reagent for this "late-stage functionalization" approach. For instance, a core molecule containing a phenolic hydroxyl group can be alkylated to append the 2-aminopyridine group, which can then interact with the kinase hinge region. This is a common strategy in the development of inhibitors for kinases like RIPK2, ROCK, and Akt[5][6][7].



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Caption: Use of the reagent in a typical S_n2 coupling reaction.

Conclusion

4-(Chloromethyl)pyridin-2-amine hydrochloride is more than a simple chemical; it is a strategic tool for medicinal chemists. Its bifunctional nature provides a reliable and efficient method for incorporating the pharmacologically significant 2-aminopyridine moiety into complex molecules. By understanding its properties, synthesis, and reactivity, researchers can leverage

this powerful building block to accelerate the discovery and development of next-generation targeted therapies.

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